molecular formula C16H17ClFNO2S B6696231 N-[(2-chloro-5-fluorophenyl)methyl]-2-methylsulfonyl-1-phenylethanamine

N-[(2-chloro-5-fluorophenyl)methyl]-2-methylsulfonyl-1-phenylethanamine

Cat. No.: B6696231
M. Wt: 341.8 g/mol
InChI Key: PPAJMXPMFROSEK-UHFFFAOYSA-N
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Description

N-[(2-chloro-5-fluorophenyl)methyl]-2-methylsulfonyl-1-phenylethanamine is a synthetic organic compound characterized by the presence of a chlorinated and fluorinated phenyl group, a methylsulfonyl group, and a phenylethanamine backbone

Properties

IUPAC Name

N-[(2-chloro-5-fluorophenyl)methyl]-2-methylsulfonyl-1-phenylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClFNO2S/c1-22(20,21)11-16(12-5-3-2-4-6-12)19-10-13-9-14(18)7-8-15(13)17/h2-9,16,19H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPAJMXPMFROSEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC(C1=CC=CC=C1)NCC2=C(C=CC(=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chloro-5-fluorophenyl)methyl]-2-methylsulfonyl-1-phenylethanamine typically involves multiple steps, starting with the preparation of the chlorinated and fluorinated phenyl precursor. This precursor is then subjected to a series of reactions, including sulfonylation and amination, to introduce the methylsulfonyl and phenylethanamine groups, respectively. Common reagents used in these reactions include chlorinating agents, fluorinating agents, sulfonyl chlorides, and amines. The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile, and catalysts like palladium or copper complexes to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

N-[(2-chloro-5-fluorophenyl)methyl]-2-methylsulfonyl-1-phenylethanamine can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be further oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to remove the sulfonyl group or to modify the phenylethanamine backbone.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and efficiency.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group can yield sulfone derivatives, while nucleophilic substitution of the chlorinated phenyl group can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

N-[(2-chloro-5-fluorophenyl)methyl]-2-methylsulfonyl-1-phenylethanamine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(2-chloro-5-fluorophenyl)methyl]-2-methylsulfonyl-1-phenylethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

N-[(2-chloro-5-fluorophenyl)methyl]-2-methylsulfonyl-1-phenylethanamine can be compared with other similar compounds, such as:

    N-[(2-chloro-4-fluorophenyl)methyl]-2-methylsulfonyl-1-phenylethanamine: Differing by the position of the fluorine atom, this compound may exhibit different chemical reactivity and biological activity.

    N-[(2-chloro-5-fluorophenyl)methyl]-2-methylsulfonyl-1-phenylethanol: Featuring a hydroxyl group instead of an amine, this compound may have different solubility and pharmacokinetic properties.

    N-[(2-chloro-5-fluorophenyl)methyl]-2-methylsulfonyl-1-phenylpropanamine: With an additional carbon in the backbone, this compound may show variations in its chemical and biological behavior.

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